molecular formula C8H11NO2 B1323021 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol CAS No. 893638-91-0

4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol

Cat. No.: B1323021
CAS No.: 893638-91-0
M. Wt: 153.18 g/mol
InChI Key: CYPCPJLLNKCLRH-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivatives

  • Fluorine-Containing Derivatives : Khlebnicova et al. (2020) discussed an effective approach to synthesize novel 4-acylamino-4,5,6,7-tetrahydro-1,2-benzisoxazoles, including fluorine-containing derivatives. They demonstrated the synthesis of these derivatives with yields of 80–94% (Khlebnicova et al., 2020).

Pharmacological Properties

  • GABA Uptake Inhibitors : Falch et al. (1999) explored the synthesis and pharmacology of enantiomers of exo-THPO and analogues, showing their potential as selective inhibitors of glial GABA uptake (Falch et al., 1999).
  • Antiproliferative Agents : Prasad et al. (2009) synthesized 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents, with some showing potent activity against carcinoma cells (Prasad et al., 2009).

Antitumor Activity

  • Thiazole Derivatives : Ostapiuk et al. (2017) synthesized new thiazole derivatives of 4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, demonstrating significant antitumor effects (Ostapiuk et al., 2017).

Reactions and Chemical Properties

  • Reactions with Metal Carbonyls : Nitta et al. (1985) examined the reactions of 4,5-polymethylene-substituted 2-isoxazolines with metal carbonyls, leading to various compounds including those with 4,5,6,7-tetrahydro-1,2-benzisoxazole structure (Nitta et al., 1985).

Antitumor Properties of Derivatives

  • Farnesyltransferase Inhibitors : Hunt et al. (2000) explored derivatives of 4,5,6,7-tetrahydro-1,2-benzisoxazole as potent farnesyltransferase inhibitors with promising antitumor activity, leading to clinical trials (Hunt et al., 2000).

Agricultural Applications

  • Paddy Field Herbicides : Hwang et al. (2005) synthesized derivatives of 4,5,6,7-tetrahydro-2H-indazole, showing potent herbicidal activity against annual weeds in rice fields (Hwang et al., 2005).

Antioxidant Properties

  • Antioxidant Activity : Polo et al. (2016) reported on the synthesis and antioxidant properties of tetrahydroindazole derivatives, including those with 4,5,6,7-tetrahydro-2H-indazole structure (Polo et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPCPJLLNKCLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629706
Record name (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893638-91-0
Record name (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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